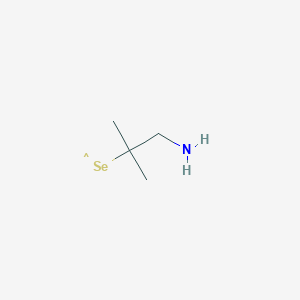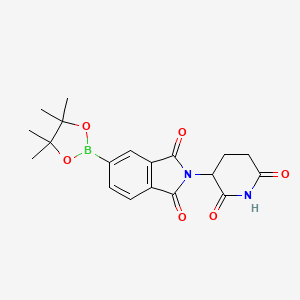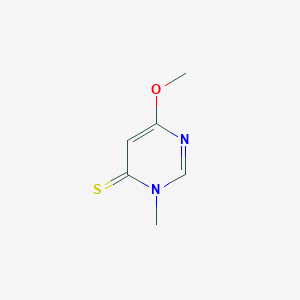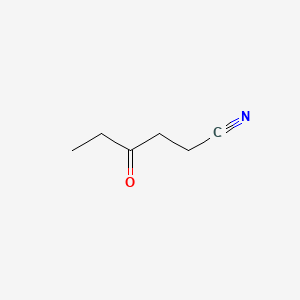
3-Ethoxy-6-fluoropyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-6-fluoropyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms The presence of an ethoxy group at the third position and a fluorine atom at the sixth position makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-6-fluoropyridazine typically involves the reaction of 3,6-difluoropyridazine with ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution of the fluorine atom at the third position with an ethoxy group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the substitution reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethoxy-6-fluoropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkoxides, halides, and amines. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyridazine derivatives, which can have different biological and chemical properties depending on the substituents introduced.
Applications De Recherche Scientifique
3-Ethoxy-6-fluoropyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-6-fluoropyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit phosphodiesterase enzymes, which play a role in various physiological processes . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
3,6-Difluoropyridazine: Lacks the ethoxy group and has different chemical properties.
3-Ethoxy-4-fluoropyridazine: Similar structure but with the fluorine atom at the fourth position.
3-Ethoxy-6-chloropyridazine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 3-Ethoxy-6-fluoropyridazine is unique due to the specific positioning of the ethoxy and fluorine groups, which can influence its reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and bioavailability compared to its analogs .
Propriétés
Formule moléculaire |
C6H7FN2O |
|---|---|
Poids moléculaire |
142.13 g/mol |
Nom IUPAC |
3-ethoxy-6-fluoropyridazine |
InChI |
InChI=1S/C6H7FN2O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3 |
Clé InChI |
XQWLXHYFARMCJS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NN=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)




![4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid](/img/structure/B13115379.png)
![tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13115380.png)





